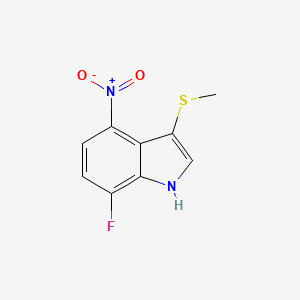
7-fluoro-3-(methylthio)-4-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-3-(methylthio)-4-nitro-1H-indole is a fluorinated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
7-fluoro-3-(methylthio)-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated indole derivatives, which may have unique chemical properties and reactivity.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 7-fluoro-3-(methylthio)-4-nitro-1H-indole would depend on its specific biological target. Fluorinated indoles often interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. For example, fluorinated indole derivatives have been shown to inhibit enzymes such as cytochrome P450-dependent lanosterol 14α-demethylase, which affects sterol biosynthesis in fungal cell membranes . The molecular targets and pathways involved would need to be determined through further research and experimental studies.
Vergleich Mit ähnlichen Verbindungen
7-fluoro-3-(methylthio)-4-nitro-1H-indole can be compared with other fluorinated indole derivatives, such as:
3-fluoroindole: A simpler fluorinated indole with a single fluorine atom at the 3-position.
7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles: Compounds with a similar fluorinated indole structure but with additional heterocyclic rings and substituents.
The uniqueness of this compound lies in its specific combination of fluorine, methylthio, and nitro groups, which may confer unique chemical and biological properties compared to other fluorinated indoles.
Eigenschaften
Molekularformel |
C9H7FN2O2S |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
7-fluoro-3-methylsulfanyl-4-nitro-1H-indole |
InChI |
InChI=1S/C9H7FN2O2S/c1-15-7-4-11-9-5(10)2-3-6(8(7)9)12(13)14/h2-4,11H,1H3 |
InChI-Schlüssel |
YLOLKAUSQYOMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CNC2=C(C=CC(=C12)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



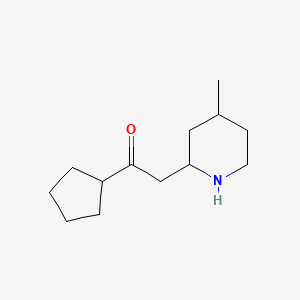
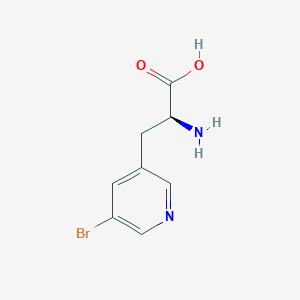
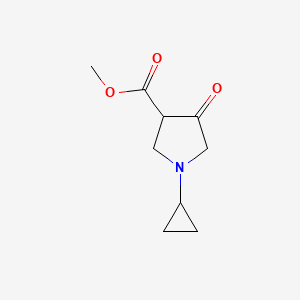
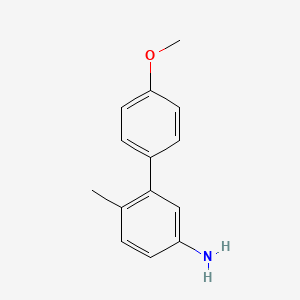
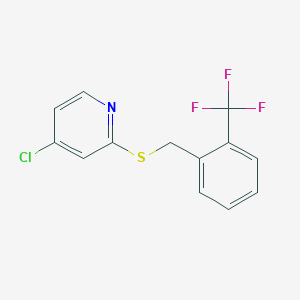
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)

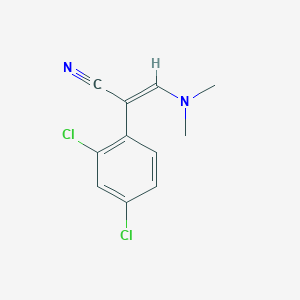
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)
